11-Deoxy-PGE1 is a synthetic analog of prostaglandin E1 (PGE1), a naturally occurring prostaglandin. [, ] Prostaglandins are lipid compounds derived from arachidonic acid that exert a wide range of physiological effects, including inflammation, pain, and smooth muscle contraction. [, ] 11-Deoxy-PGE1 acts as an agonist for specific prostaglandin E2 (PGE2) receptor subtypes, primarily EP2 and EP4, which are G-protein coupled receptors linked to the activation of adenylate cyclase and subsequent increase in intracellular cyclic AMP (cAMP) levels. [, , , , , , , , ] Due to its specific receptor activity, 11-Deoxy-PGE1 is widely used as a research tool for investigating the physiological roles of EP2 and EP4 receptors in various tissues and cell types.
11-Deoxy-Prostaglandin E1 is synthesized rather than extracted from natural sources, as prostaglandins are typically produced in the body through enzymatic processes involving arachidonic acid. This compound falls under the category of synthetic prostaglandins, which are often developed for therapeutic applications in medicine. Prostaglandins, including 11-Deoxy-Prostaglandin E1, are classified based on their structure and biological activity.
The synthesis of 11-Deoxy-Prostaglandin E1 has been achieved through various methods. One notable approach involves a total synthesis strategy that utilizes key intermediates and specific reaction conditions to construct the prostaglandin structure.
For example, Bagli and Bogri (1972) reported a total synthesis of 11-Deoxy-Prostaglandin E1 using methods that included photochemical reactions and transformations of diketones into prostanoic acid derivatives .
The molecular structure of 11-Deoxy-Prostaglandin E1 is characterized by a cyclopentane ring with various functional groups attached, including hydroxyl groups and double bonds.
Spectroscopic techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of synthesized 11-Deoxy-Prostaglandin E1 .
11-Deoxy-Prostaglandin E1 can participate in various chemical reactions due to its functional groups.
These reactions are essential for understanding how modifications to the structure can influence pharmacological properties .
The mechanism of action for 11-Deoxy-Prostaglandin E1 involves its interaction with specific receptors in the body.
Research indicates that while 11-Deoxy-Prostaglandin E1 has reduced potency compared to natural prostaglandins, it still retains significant biological activity due to its structural similarity .
The physical and chemical properties of 11-Deoxy-Prostaglandin E1 are critical for its application in pharmaceuticals.
These properties influence formulation strategies when developing therapeutic agents containing this compound .
11-Deoxy-Prostaglandin E1 has several scientific applications, particularly in pharmacology.
The ongoing research into its analogs aims to enhance efficacy while minimizing side effects associated with natural prostaglandins .
11-Deoxy prostaglandin E₁ (11-deoxy PGE₁; CAS 37786-00-8) is a synthetic analog of prostaglandin E₁ (PGE₁) with the systematic name 9-oxo-15S-hydroxy-prost-13E-en-1-oic acid. Its molecular formula is C₂₀H₃₄O₄, corresponding to a molecular weight of 338.48 g/mol [2] [5]. Structurally, it lacks the C-11 hydroxyl group present in native PGE₁, which significantly alters its receptor binding profile and metabolic stability [2] [9]. The core structure comprises a cyclopentanone ring with a 9-keto group, a C8–C12 alkyl chain, and a C13–C20 carboxylic acid tail featuring a trans double bond at C13–C14 (13E-configuration) [6] [10]. The stereochemistry at C15 is typically specified as S-configuration in biologically active forms, though early syntheses produced racemic mixtures (±)-11-deoxy PGE₁ [6] [10].
Synthesis of 11-deoxy PGE₁ and its analogs employs strategic carbon-chain elongation and stereocontrolled cyclopentanone functionalization. Three principal methodologies dominate the literature:
Corey Lactone Route: Early total syntheses utilized (±)-11-deoxyprostaglandin intermediates derived from 2-(6′-carbomethoxyhexyl)-2-cyclopenten-1-one. Nitromethane conjugate addition established the C15–C16 bond, followed by Nef reaction to generate the ketone at C9 [6] [10].
Photoannelation Approach: A photochemical annelation between α,β-unsaturated ketones generated bicyclic intermediates that were selectively cleaved and functionalized to yield dl-11-deoxy PGE₁ and 13,14-dihydro derivatives [6].
15-Methyl Analog Synthesis: (±)-15-methyl-11-deoxy PGE₁ (doxaprost) was synthesized via stereoselective alkylation at C15, demonstrating enhanced bronchodilator potency over the parent compound [1].
Table 1: Key Synthetic Methods for 11-Deoxy PGE₁ Analogues
Method | Key Intermediate | Target Analog | Reference |
---|---|---|---|
Nitromethane Conjugation | 2-(6′-Carbomethoxyhexyl)-2-cyclopenten-1-one | (±)-11-Deoxy PGE₁/F₁β | [10] |
Photoannelation | Bicyclo[3.2.0]heptanone adduct | dl-13,14-Dihydro-11-deoxy PGE₁ | [6] |
Stereoselective C15 Methylation | 15-keto-prostanoic acid | 15-Methyl-11-deoxy PGE₁ (Doxaprost) | [1] |
11-Deoxy PGE₁ is a white crystalline solid with limited aqueous solubility (<0.1 mg/mL) but good solubility in ethanol, DMSO, and DMF [3] [5]. Its purity in commercial standards is typically ≥96%, assessed by HPLC [2] [5].
Degradation Pathways:
The compound is susceptible to acid-catalyzed dehydration and oxidation. Under humid conditions, it degrades to 17S,20-dimethyl-trans-Δ²-prostaglandin A₁ (11-deoxy-Δ¹⁰), an enone derivative formed via E1-type elimination of the C15 hydroxyl group [9]. This degradation is accelerated at elevated temperatures (>30°C) and relative humidity (>75% RH) [9].
Stabilization Strategies:
Table 2: Major Degradation Products and Conditions
Stress Condition | Primary Degradant | Formation Mechanism |
---|---|---|
High humidity (75% RH, 30°C) | 17S,20-dimethyl-trans-Δ²-PGA₁ | Dehydration at C15–OH |
Acidic pH (pH < 4) | Isomeric 15-keto compounds | Keto-enol tautomerization |
Oxidation (O₂ exposure) | 9-Hydroxyperoxides | Radical oxidation at C9–C10 |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3